JWH 210 2-ethylnaphthyl isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

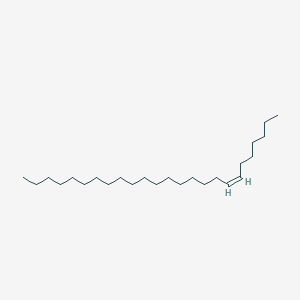

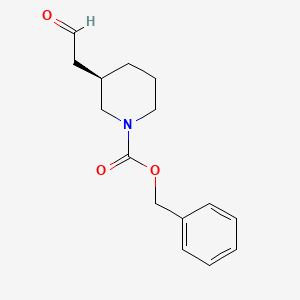

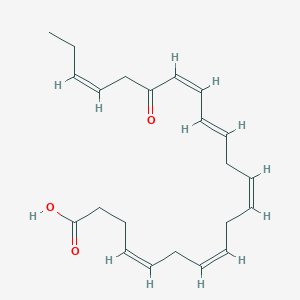

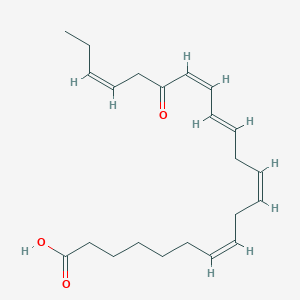

JWH 210 2-ethylnaphthyl isomer is a positional isomer of JWH 210, having the ethyl side chain at the 2 position rather than at the 4 position of the naphthyl group . It is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends . The biological activities of this isomer have not been determined .

Molecular Structure Analysis

The molecular formula of JWH 210 2-ethylnaphthyl isomer is C26H27NO . The InChi Code is InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23 (22-13-8-9-14-24 (22)27)26 (28)25-19 (4-2)15-16-20-11-6-7-12-21 (20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of JWH 210 2-ethylnaphthyl isomer include a molecular weight of 369.5, and it appears as a crystalline solid . It has solubility in DMF (50 mg/ml), DMSO (20 mg/ml), and Ethanol (0.5 mg/ml) .Scientific Research Applications

Forensic Toxicology

JWH 210 2-ethylnaphthyl isomer: is utilized in forensic toxicology to differentiate between regioisomers of synthetic cannabinoids . This differentiation is crucial for legal and toxicological purposes, as laws may not apply to all isomers, and toxicological profiles can vary significantly among them.

Analytical Chemistry

In analytical chemistry, JWH 210 2-ethylnaphthyl isomer serves as a reference standard for gas chromatography–electron ionization-mass spectrometry (GC-EI-MS/MS). This allows for the precise identification of compounds in complex mixtures, which is essential for drug testing and environmental analysis .

Chemical Research

The compound is used in chemical research to study the stereochemistry of functional groups. Understanding the structural differences, especially stereochemistries, is vital for the development of new pharmaceuticals and materials .

Designer Drug Legislation

JWH 210 2-ethylnaphthyl isomer: plays a role in shaping designer drug legislation. By studying its properties and effects, lawmakers can create more effective regulations to control the spread of synthetic cannabinoids .

Pharmacology

Although the biological activities of JWH 210 2-ethylnaphthyl isomer have not been fully determined, it is a subject of interest in pharmacological studies to understand its potential effects on the human body .

Drug Abuse Monitoring

This isomer is monitored in drug abuse cases, where it is identified in extracts from herbal blends. Its presence can indicate the use of synthetic cannabinoids, which are often abused for their psychoactive effects .

Mass Spectrometry Development

JWH 210 2-ethylnaphthyl isomer: is used to develop and refine mass spectrometry techniques. The compound’s unique fragmentation patterns aid in the advancement of mass spectrometric analytical methods .

Educational Purposes

In academic settings, JWH 210 2-ethylnaphthyl isomer is used to teach advanced analytical techniques such as GC-MS/MS, helping to train the next generation of chemists and toxicologists .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of JWH 210 2-ethylnaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

JWH 210 2-ethylnaphthyl isomer acts as a potent cannabinoid agonist at both the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the JWH 210 2-ethylnaphthyl isomer binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids.

Result of Action

The molecular and cellular effects of JWH 210 2-ethylnaphthyl isomer’s action are largely dependent on its interaction with the cannabinoid receptors. As a potent cannabinoid agonist, it can induce a range of physiological responses, including analgesia or pain relief . .

properties

IUPAC Name |

(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23(22-13-8-9-14-24(22)27)26(28)25-19(4-2)15-16-20-11-6-7-12-21(20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRBKYARHZKAPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017772 |

Source

|

| Record name | JWH-210 2-ethylnaphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 210 2-ethylnaphthyl isomer | |

CAS RN |

1427325-79-8 |

Source

|

| Record name | JWH-210 2-ethylnaphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)

![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)